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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750 Get Quote

An In-depth Technical Guide to 4-(4-
Chlorobenzoyl)piperidine
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorobenzoyl)piperidine, a

key heterocyclic building block in modern medicinal chemistry and pharmaceutical

development. We will delve into its chemical identity, physicochemical properties, synthesis,

and analytical characterization. Furthermore, this guide will explore its significant applications

as a versatile intermediate in the synthesis of complex bioactive molecules and provide

essential safety and handling protocols. This document is intended for researchers, chemists,

and professionals in the field of drug discovery and development, offering both foundational

knowledge and practical insights.

Chemical Identity and Structure
4-(4-Chlorobenzoyl)piperidine is a chemical compound featuring a piperidine ring acylated at

the 4-position with a 4-chlorobenzoyl group. This specific arrangement of functional groups

makes it a valuable scaffold in the synthesis of a wide range of pharmaceutical agents.

IUPAC Name: (4-chlorophenyl)(piperidin-4-yl)methanone[1]

Chemical Structure:
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(Image Source: PubChem CID 2777115)

Molecular Formula: C₁₂H₁₄ClNO[1]

Molecular Weight: 223.70 g/mol [1]

CAS Number: 53220-41-0[1][2]

Synonyms: (4-Chlorophenyl)-4-piperidinylmethanone, 4-[(4-

chlorophenyl)carbonyl]piperidine[2][3]

Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in synthesis,

formulation, and biological studies. Below is a summary of the key properties of 4-(4-
Chlorobenzoyl)piperidine.
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Property Value Source(s)

Appearance Yellow to off-white solid [2][3]

Melting Point 60-63 °C [2][3]

Water Solubility Slightly soluble [2][3]

Storage Temperature
Room Temperature, sealed in

dry, dark place
[2][3]

InChI Key
IYGWDOXHCPQXKN-

UHFFFAOYSA-N
[1]

SMILES
Clc1ccc(cc1)C(=O)C2CCNCC

2
[4]

Synthesis and Manufacturing
The most common and industrially relevant synthesis of 4-(4-Chlorobenzoyl)piperidine and

its salts often involves the N-deprotection of a protected piperidine precursor. A representative

method is the deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine. This precursor is

typically synthesized via a Friedel-Crafts acylation reaction.

Illustrative Synthesis Workflow
The following diagram outlines a common synthetic pathway, starting from the N-acetylated

piperidine derivative.

Caption: General workflow for the synthesis of 4-(4-Chlorobenzoyl)piperidine.

Detailed Experimental Protocol: Deacetylation of N-
Acetyl-4-(4-chlorobenzoyl)piperidine
This protocol is adapted from analogous deprotection procedures for similar structures.[5]

Reaction Setup: A solution of N-Acetyl-4-(4-chlorobenzoyl)piperidine (1 equivalent) is

prepared in 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0485010.htm
https://www.chemicalbook.com/price-india/53220-41-0.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0485010.htm
https://www.chemicalbook.com/price-india/53220-41-0.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0485010.htm
https://www.chemicalbook.com/price-india/53220-41-0.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0485010.htm
https://www.chemicalbook.com/price-india/53220-41-0.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorobenzoyl_Piperidine
https://www.sigmaaldrich.com/CA/en/product/aldrich/cds003204
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://prepchem.com/4-4-fluorobenzoyl-piperidine-hydrochloride/
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 2-4 hours.

The progress of the reaction should be monitored by an appropriate technique, such as Thin

Layer Chromatography (TLC).

Causality Explanation:The acidic conditions facilitate the hydrolysis of the amide bond (N-

acetyl group), which is a stable protecting group. Refluxing provides the necessary

activation energy to drive the reaction to completion in a reasonable timeframe.

Workup (Aqueous): After cooling to room temperature, the aqueous solution, now containing

the hydrochloride salt of the product, is extracted with a non-polar solvent (e.g., diethyl ether)

to remove any unreacted starting material or non-polar impurities.[5]

Basification: The aqueous layer is cooled in an ice bath and carefully basified with a strong

base, such as sodium hydroxide solution, until the pH is greater than 10. This converts the

hydrochloride salt to the free base, which will typically precipitate or form an oil.[5]

Self-Validation Insight:The formation of a precipitate or separate organic layer upon

basification is a strong visual indicator that the deprotection was successful and the free

base has been formed.

Extraction: The free base is extracted from the aqueous layer using a suitable organic

solvent, such as benzene or dichloromethane. The organic extracts are combined.[5]

Drying and Concentration: The combined organic extracts are dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced

pressure to yield the crude product.

Purification: The crude 4-(4-Chlorobenzoyl)piperidine can be further purified by

recrystallization from a suitable solvent system (e.g., isopropanol) or by column

chromatography to achieve high purity.[5]

Analytical Characterization
To confirm the identity, purity, and structure of synthesized 4-(4-Chlorobenzoyl)piperidine, a

combination of spectroscopic and chromatographic techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful

tool for elucidating the molecular structure.

¹H NMR: Will show characteristic signals for the aromatic protons on the chlorobenzoyl

ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals

confirms the proton count in each environment.

¹³C NMR: Will display distinct peaks for each unique carbon atom, including the carbonyl

carbon, the aromatic carbons (with the chlorinated carbon having a characteristic shift),

and the carbons of the piperidine ring.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional

groups. A strong absorption band around 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O)

stretch of the ketone. Peaks corresponding to C-H bonds (aromatic and aliphatic) and the C-

Cl bond will also be present.[7]

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular

weight of 223.70 g/mol , along with a characteristic isotopic pattern (M+2 peak at

approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine

atom.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for

determining the purity of the final compound. A high-purity sample will show a single major

peak when analyzed with a suitable column and mobile phase.

Applications in Research and Drug Development
4-(4-Chlorobenzoyl)piperidine is not typically an active pharmaceutical ingredient (API) itself

but serves as a crucial intermediate in the synthesis of numerous APIs. The piperidine moiety is

a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties

such as solubility and bioavailability.[8]

Pharmaceutical Intermediate: It is a documented building block for various pharmaceutical

products.[2][3] Its structure is a precursor for more complex molecules. For instance,

derivatives have been investigated as allosteric enhancers of the A1-adenosine receptor.[2]
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Scaffold for CNS-active Agents: The piperidine ring is a prevalent feature in many drugs

targeting the central nervous system (CNS). The related compound, 4-(4-

Fluorobenzoyl)piperidine, is used in the synthesis of analgesics and in neuroscience

research.[9][10]

Inhibitor Development: The 4-chlorobenzoylpiperidine core has been utilized in the structural

optimization of potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are

potential therapeutic agents for various cancers.[11]

Anticancer Research: Piperazine derivatives, which share structural similarities with

piperidines, are significant building blocks in the discovery of anticancer drugs.[12] The

piperidine scaffold itself is found in a wide array of anticancer agents.[8]

Safety and Handling
Proper handling of 4-(4-Chlorobenzoyl)piperidine is essential to ensure laboratory safety. The

following information is based on available safety data sheets (SDS).

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H319: Causes serious eye irritation.[1]

GHS Pictograms:

GHS07 (Exclamation Mark)

Precautionary Statements (Selected):

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses,

chemical-resistant gloves, and a lab coat is mandatory.[13][14]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from

strong oxidizing agents and strong acids.[13]

Disposal: Dispose of contents/container in accordance with local, regional, national, and

international regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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